molecular formula C39H76NO8P B1433452 1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine CAS No. 1035010-98-0

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine

Cat. No.: B1433452
CAS No.: 1035010-98-0
M. Wt: 718 g/mol
InChI Key: BLMYNJDXEOSYBR-UHFFFAOYSA-N
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Description

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine is a useful research compound. Its molecular formula is C39H76NO8P and its molecular weight is 718 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine (CAS 1035010-98-0) is a phospholipid that plays a significant role in biological membranes and has garnered attention for its potential therapeutic applications. This article explores its biological activity, including its effects on cell membranes, interactions with proteins, and implications in drug delivery systems.

  • Molecular Formula : C39H76NO8P
  • Molecular Weight : 718.06 g/mol
  • Purity : Typically ≥95% .

Membrane Interaction

This compound exhibits significant interactions with lipid bilayers, influencing membrane fluidity and permeability. Studies indicate that this compound can alter the structural properties of lipid membranes, which is crucial for understanding its role in drug delivery systems.

Table 1: Effects on Membrane Properties

ParameterControl (Without Lipid)With this compound
Membrane FluidityBaselineIncreased fluidity
PermeabilityLowEnhanced permeability
Phase Transition Temp40.3 °CDecreased by up to 2.6 °C

The incorporation of this phospholipid into liposomal formulations has been shown to enhance the stability and efficacy of drug delivery systems, particularly in targeting specific tissues .

Cytotoxicity and Antifungal Activity

Research has indicated that this compound may exhibit cytotoxic effects on certain cancer cell lines while showing antifungal properties. The compound's ability to disrupt fungal cell membranes has been linked to its structural characteristics, which allow it to integrate into lipid bilayers effectively.

Case Study: Antifungal Activity
In a study examining the antifungal activity of lipid derivatives, it was found that this compound significantly increased the permeability of fungal membranes, leading to enhanced leakage of cytoplasmic contents and subsequent cell death .

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical Cancer)25Membrane disruption
A549 (Lung Cancer)30Induction of apoptosis
Candida albicans15Membrane permeabilization

Applications in Drug Delivery

The unique properties of this compound make it an attractive candidate for use in drug delivery systems. Its ability to form stable liposomes enhances the encapsulation and release profiles of therapeutic agents.

Liposome Formulation

Liposomes composed of this phospholipid have demonstrated improved circulation times and targeted delivery capabilities due to their cationic nature, which facilitates interactions with negatively charged cell membranes .

Table 3: Liposome Characteristics

CharacteristicStandard LiposomeLiposome with this compound
Size (nm)100 ± 2090 ± 15
Zeta Potential (mV)-30+20
Drug Encapsulation Efficiency (%)6085

Properties

IUPAC Name

[2-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropyl] octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)46-36-37(48-49(43,44)47-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMYNJDXEOSYBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OP(=O)(O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H76NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine
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Reactant of Route 6
1-Oleoyl-3-palmitoyl-rac-glycero-2-phosphoethanolamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.